2-Benzylsuccinate

Descripción general

Descripción

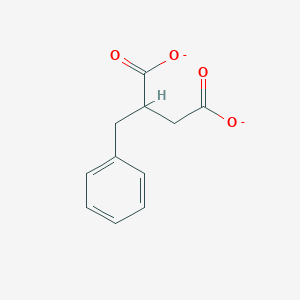

2-benzylsuccinate(2-) is a dicarboxylic acid dianion that is the conjugate base of 2-benzylsuccinic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a succinate(2-). It is a conjugate base of a 2-benzylsuccinic acid.

Aplicaciones Científicas De Investigación

Bioremediation of Hydrocarbons

Role in Anaerobic Degradation

2-Benzylsuccinate plays a crucial role in the anaerobic degradation of toluene, a common environmental pollutant. The enzyme benzylsuccinate synthase catalyzes the addition of toluene to fumarate, forming this compound as an intermediate. This pathway is vital for certain microorganisms that utilize toluene as a carbon source under anaerobic conditions, facilitating the detoxification of contaminated environments .

Case Study: Azoarcus sp.

Research on Azoarcus sp. has demonstrated its ability to metabolize toluene via the benzylsuccinate pathway. The study highlighted the effectiveness of this microbial strain in degrading aromatic hydrocarbons in contaminated groundwater, showcasing its potential for bioremediation applications .

Synthetic Biology Applications

Synthetic Pathway Development

Recent advancements have led to the establishment of synthetic pathways for producing this compound in Escherichia coli. By engineering metabolic routes that reverse the natural degradation process, researchers have successfully generated this compound, which can be further modified for various applications .

Potential for Production of Value-Added Chemicals

The synthetic production of this compound opens avenues for creating value-added chemicals from renewable resources. The compound can serve as a precursor for synthesizing pharmaceuticals and agrochemicals, thus enhancing its economic viability .

Enzymatic Studies and Mechanistic Insights

Catalytic Mechanism Exploration

Studies have focused on elucidating the catalytic mechanisms of benzylsuccinate synthase (BSS), which is responsible for the formation of this compound. Insights into the enzyme's structure and function reveal how it facilitates the conversion of toluene and fumarate into this compound, providing valuable information for enzyme engineering and biocatalysis .

Kinetic Studies

Kinetic analyses have shown that the formation of this compound involves complex reaction dynamics, including radical intermediates. Understanding these kinetics is crucial for optimizing biocatalytic processes that utilize BSS for industrial applications .

Environmental Monitoring and Analysis

Detection Techniques

The presence of this compound can serve as a biomarker for microbial activity in contaminated environments. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound, aiding in environmental monitoring efforts .

Summary Table of Applications

Propiedades

IUPAC Name |

2-benzylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.